Chain Length-Dependent Aggregation Control: PEG10 Delivers Intermediate Hydrophilicity Compared to PEG8 and PEG12
Hydroxy-PEG10-acid provides a quantifiable intermediate level of conjugate hydrophilicity. In a study of DAR8 ADCs using pendant-type PEG linkers of varying lengths, Hydrophobic Interaction Chromatography (HIC) analysis demonstrated that increasing PEG chain length leads to a progressive decrease in overall conjugate hydrophobicity [1]. While PEG4 linkers exhibited the highest hydrophobicity, PEG8 and PEG12 linkers showed significantly reduced values. This translated directly to aggregation control: stability studies at 40°C showed that aggregate content decreased as PEG length increased, with PEG8 and PEG12 conjugates exhibiting lower aggregate levels than PEG4 conjugates [1]. As a PEG10 linker, Hydroxy-PEG10-acid is expected to confer a hydrophilicity and aggregation profile closely comparable to the optimized PEG8 and PEG12 linkers identified in this study, providing an ideal balance between the lower solubility of shorter chains and the potential steric hindrance or altered biodistribution of longer chains.
| Evidence Dimension | Conjugate Hydrophobicity & Aggregation Propensity |
|---|---|
| Target Compound Data | PEG10 linker (expected profile: low hydrophobicity, low aggregate content comparable to PEG8/PEG12) |
| Comparator Or Baseline | PEG4 linker: High hydrophobicity; PEG8/PEG12 linkers: Low hydrophobicity, minimal aggregation |
| Quantified Difference | Qualitative HIC and SEC data show trend of decreasing hydrophobicity and aggregation with increased PEG length (PEG4 > PEG8 > PEG12) |
| Conditions | DAR8 Trastuzumab-ADC with pendant PEG linkers (PEG4, PEG8, PEG12) analyzed by HIC and SEC after 40°C thermal stress |
Why This Matters
Controlling aggregation is critical for manufacturing yield, shelf-life stability, and minimizing immunogenicity risk, making the chain-length selection a key procurement decision.
- [1] Yoshioka H, et al. 953 Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. Journal for ImmunoTherapy of Cancer. 2025;13(Suppl 2):A1079. DOI: 10.1136/jitc-2025-SITC2025.0953. URL: https://jitc.bmj.com/content/13/Suppl_2/A1079 View Source
